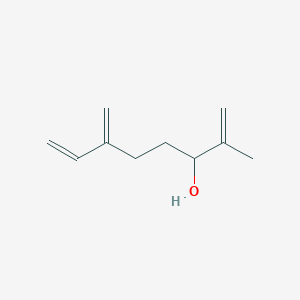
2-Methyl-6-methylene-1,7-octadien-3-ol
Cat. No. B8326435
M. Wt: 152.23 g/mol
InChI Key: SQRIUUSIOSHZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04215048
Procedure details


2-Propenyl magnesium bromide is prepared under nitrogen from 2-bromopropene (50 g, 0.417 M) and magnesium (12 g, 0.5 M) in tetrahydrofuran (150 ml) in the usual manner. To this reagent, a solution of 4-methylene-5-hexenal (62 g, 0.564 M) in tetrahydrofuran (100 ml) is slowly added during a two hour period at 0° C. After the addition is complete, the mixture is allowed to warm to room temperature and then stirred overnight. The resulting mixture is poured into cold saturated ammonium chloride solution (500 ml) and the aqueous layer is extracted with ether (3×500 ml). The combined organic layers are dried (Na2SO4) and the solvent is removed in vacuo. The residue (56.5 g) is purified by column chromatography on silica gel (350 g) with 25% ether in petroleum ether to give 2-methyl-6-methylene-1,7-octadien-3-ol (32 g, 51%) as a colorless liquid.






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]([CH3:4])=[CH2:3].[Mg:5].[CH2:6]=[C:7]([CH:12]=[CH2:13])[CH2:8][CH2:9][CH:10]=[O:11].[Cl-].[NH4+]>O1CCCC1>[CH2:12]([Mg:5][Br:1])[CH:7]=[CH2:6].[CH3:4][C:2]([CH:10]([OH:11])[CH2:9][CH2:8][C:7](=[CH2:6])[CH:12]=[CH2:13])=[CH2:3] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(=C)C
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
62 g
|
|
Type
|
reactant
|
|
Smiles
|
C=C(CCC=O)C=C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted with ether (3×500 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue (56.5 g) is purified by column chromatography on silica gel (350 g) with 25% ether in petroleum ether
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)[Mg]Br
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)C(CCC(C=C)=C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
